molecular formula C9H14O B14135600 Bicyclo[4.2.1]nonan-3-one CAS No. 3850-54-2

Bicyclo[4.2.1]nonan-3-one

Cat. No.: B14135600
CAS No.: 3850-54-2
M. Wt: 138.21 g/mol
InChI Key: MHXGYALLNBRBPK-UHFFFAOYSA-N
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Description

Bicyclo[421]nonan-3-one is an organic compound with the molecular formula C₉H₁₄O It is a bicyclic ketone, characterized by a fused ring system that includes a seven-membered ring and a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.1]nonan-3-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Another method includes the intramolecular aldol condensation, where a precursor molecule undergoes cyclization to form the desired bicyclic ketone .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above. These methods are scaled up to produce the compound in larger quantities, often using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.1]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Bicyclo[4.2.1]nonan-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.

    Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which bicyclo[4.2.1]nonan-3-one exerts its effects depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.1]nonan-3-one is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and materials .

Properties

CAS No.

3850-54-2

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

bicyclo[4.2.1]nonan-3-one

InChI

InChI=1S/C9H14O/c10-9-4-3-7-1-2-8(5-7)6-9/h7-8H,1-6H2

InChI Key

MHXGYALLNBRBPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CCC(=O)C2

Origin of Product

United States

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